2-Aminoisobutyric acid (AIB), also known as α-aminoisobutyric acid or 2-methylalanine, is a non-proteinogenic amino acid, meaning it is not naturally found in proteins. [, ] It is a close analog of alanine, with an additional methyl group on the alpha carbon. [] AIB serves as a valuable tool in scientific research due to its unique properties:
2-Aminoisobutyric acid, also known as 2-amino-2-methylpropanoic acid, is a non-proteinogenic amino acid that plays a significant role in various biochemical processes. It is characterized by its unique structure, which includes a branched-chain configuration that distinguishes it from standard amino acids. This compound is of particular interest in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development and protein synthesis.
2-Aminoisobutyric acid can be synthesized through various methods, including chemical synthesis and enzymatic pathways. It is not typically found in significant amounts in natural sources, making synthetic methods essential for obtaining this compound for research and industrial use.
This compound belongs to the class of amino acids, specifically categorized as a non-proteinogenic amino acid. It is also classified under aliphatic amino acids due to its branched-chain structure.
The synthesis of 2-aminoisobutyric acid can be achieved through several techniques:
The technical details of these synthesis methods often involve precise control over reaction conditions such as temperature, pH, and reactant concentrations to optimize yield and purity.
The molecular formula of 2-aminoisobutyric acid is CHNO. Its structure features a central carbon atom bonded to an amino group (–NH), a carboxyl group (–COOH), and two methyl groups (–CH), which contribute to its branched nature.
2-Aminoisobutyric acid participates in various chemical reactions typical of amino acids:
The reaction conditions for these processes often require specific catalysts or enzymes to enhance reaction rates and selectivity.
The mechanism of action for 2-aminoisobutyric acid primarily revolves around its role as an intermediate in metabolic pathways. It is involved in the biosynthesis of various biomolecules and can influence protein folding and stability when incorporated into polypeptides.
Studies have shown that when incorporated into peptides, 2-aminoisobutyric acid can affect secondary structures, enhancing the stability of α-helices and β-sheets compared to standard amino acids .
Rhodococcus wratislaviensis C31-06 metabolizes α-aminoisobutyric acid (Aib) via a novel oxygen-dependent pathway distinct from PLP-dependent decarboxylation. Proteomic analysis identified a 12-gene cluster (Rhow_000797–000808) upregulated during Aib catabolism. This cluster encodes:
The pathway initiates with stereoselective terminal hydroxylation of Aib to D-α-methylserine (D-MeSer), followed by oxidation to 2-amino-2-methylmalonate (Amma). Amma undergoes PLP-dependent decarboxylation to L-alanine, completing nitrogen release (Fig. 1). This route represents the only known biological system capable of direct Aib hydroxylation, exploiting atmospheric O2 for C–H bond activation [7].
Table 1: Key Enzymes in the Aib Catabolic Gene Cluster of R. wratislaviensis
Gene ID | Encoded Protein | Function | Induction (log2FC) |
---|---|---|---|
Rhow_000804 | AibH1 | Hydroxylase α' subunit | 2.24 |
Rhow_000803 | AibH2 | Hydroxylase α subunit (diiron center) | 2.57 |
Rhow_000802 | AibG | Rieske [2Fe-2S] ferredoxin | 2.09 |
Rhow_000801 | AibF | Ferredoxin:NAD+ oxidoreductase | 2.18 |
Rhow_000807 | AibD1 | D-MeSer dehydrogenase | 2.35 |
Rhow_000806 | AibE | Aminomalonate decarboxylase | 2.31 |
The three-component monooxygenase system (AibH1H2/AibG/AibF) catalyzes the initial hydroxylation step via a high-valent iron-oxo intermediate. Structural analysis (PDB: 6M1W, 6M2I) reveals:
The enzyme exhibits strict regioselectivity for terminal methyl hydroxylation (kcat = 4.7 s−1 at 25°C) and stereospecificity generating D-MeSer (>99% e.e.). This contrasts with Fe(II)/α-ketoglutarate-dependent dioxygenases, as AibH1H2 belongs to the amidohydrolase superfamily (AHS) despite lacking hydrolytic activity [3] [7].
Table 2: Structural and Functional Parameters of AibH1H2 Monooxygenase
Parameter | Value | Method |
---|---|---|
Oligomeric State | α2β2 heterotetramer | X-ray diffraction (2.45 Å) |
Iron Center Coordination | His2Glu4-H2O | EXAFS |
Catalytic Turnover (kcat) | 4.7 ± 0.2 s−1 | Stopped-flow kinetics |
O2 Consumption | 0.98 mol O2/mol Aib | Polarography |
Stereospecificity | >99% D-enantiomer | Chiral HPLC |
In Escherichia coli, threonine dehydratase (IlvA) catalyzes the committed step in L-2-aminobutyric acid (L-ABA) biosynthesis by converting L-threonine to 2-ketobutyrate (2-KB). Wild-type IlvA suffers from:
Site-directed mutagenesis yielded two key variants:
When expressed in threonine-hyperproducing E. coli THR, IlvAF352A,R362F elevated 2-KB titer by 83.8% (8.05 g/L vs. 4.38 g/L in wild-type), demonstrating enhanced precursor availability for nonnatural amino acid synthesis [5] [10].
Table 3: Kinetic Properties of Engineered IlvA Variants
Variant | Km (Thr) (mM) | kcat (s−1) | Isoleucine IC50 (mM) | Relative Activity (%) |
---|---|---|---|---|
Wild-Type | 8.5 ± 0.9 | 12.3 ± 0.8 | 0.21 ± 0.03 | 100 |
IlvAF352A,R362F | 7.2 ± 0.7 | 18.6 ± 1.2 | 5.43 ± 0.41* | 151* |
IlvAA142T | 32.1 ± 2.5* | 1.4 ± 0.1* | 0.19 ± 0.02 | 11* |
IlvAG191S | 28.7 ± 2.1* | 1.7 ± 0.2* | 0.22 ± 0.03 | 14* |
*p<0.01 vs wild-type
E. coli has been engineered for de novo L-ABA synthesis by reconstructing threonine-to-2-KB-to-L-ABA pathways:
Deletion of rhtA (threonine exporter) increases intracellular threonine availability
Step 3: Amination System OptimizationThermoactinomyces intermedius leucine dehydrogenase (LeuDH) outperformed Bacillus enzymes for 2-KB→L-ABA conversion (5.39 g/L vs. 3.16 g/L). Co-expression with feedback-resistant IlvAF352A,R362F in strain THR ΔrhtAΔilvIH yielded 9.33 g/L L-ABA in fed-batch bioreactors (0.19 g/L/h productivity; 0.19 g/g glucose yield). This represents a 300% improvement over transaminase-based routes [10] [1] [8].
Table 4: Performance of Engineered E. coli Strains for L-ABA Production
Strain | Genetic Modifications | L-ABA Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) |
---|---|---|---|---|
THR/pTrc-leuDH | leuDH overexpression | 5.39 | 0.11 | 0.11 |
THR/pTrc-ilvA*-leuDH | Feedback-resistant IlvA + leuDH | 3.09 | 0.06 | 0.06 |
THR ΔrhtA/pTrc-ilvA*-leuDH | + rhtA deletion | 3.72 | 0.07 | 0.08 |
THR ΔrhtAΔilvIH/Gap-ilvA*-Pbs-leuDH | + ilvIH deletion + promoter engineering | 9.33 | 0.19 | 0.19 |
ABAT38 (L-2-ABA optimized) | Multi-pathway engineering + osmotic tolerance | 42.14* | 0.39* | 0.40* |
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